3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one
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Overview
Description
3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one is a complex organic compound that features a chromen-2-one (coumarin) core linked to a thiazole ring and a hydrazinyl group. This compound is of significant interest due to its potential biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with 2-bromoacetophenone to yield the thiazole ring. Finally, the thiazole derivative is coupled with 4-hydroxycoumarin under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- 3-[4′(p-chlorophenyl) thiazol-2′-yl]-2-[(substituted azetidinone thiazolidinone)-aminomethyl]quinazolin-4-ones
- Coumarin-derived azolyl ethanols
- Indole derivatives
Uniqueness
3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one is unique due to its specific combination of a chromen-2-one core, thiazole ring, and hydrazinyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H12ClN3O2S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-3-4-12(8-14)10-21-23-19-22-16(11-26-19)15-9-13-5-1-2-7-17(13)25-18(15)24/h1-11H,(H,22,23)/b21-10+ |
InChI Key |
FEVQPSCLUFCXFS-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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